methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is an organic compound with a complex structure that includes a pyrazole ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has been studied for its biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to participate in various chemical reactions such as suzuki–miyaura coupling and the synthesis of indole derivatives .
Mode of Action
It is known that similar compounds participate in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds . This reaction is facilitated by a metal catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been known to participate in the synthesis of indole derivatives , which play a significant role in cell biology and are used in the treatment of various disorders .
Result of Action
Similar compounds have shown potential anticonvulsant properties and have been used in the synthesis of biologically active compounds for the treatment of various disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar structural features.
Indole derivatives: Compounds with a similar aromatic ring structure and biological activities.
Uniqueness
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted pyrazole ring with an ester group makes it particularly versatile in synthetic and biological applications .
Biological Activity
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C14H15ClN4O3 and a molecular weight of approximately 316.75 g/mol. The presence of the pyrazole moiety is crucial for its biological activity, as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specific studies indicate that this compound may induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
HCT116 (Colon Cancer) | 2.30 | Inhibition of cell proliferation |
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in carrageenan-induced paw edema models, demonstrating a reduction in inflammation markers. Studies suggest that this compound may selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes .
Model | Effect Observed | Reference |
---|---|---|
Carrageenan Paw Edema | Significant reduction | |
COX Inhibition | Selective COX-2 inhibition |
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in several studies. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating a promising avenue for further research .
Case Studies
Several case studies highlight the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Properties : A study involving a series of pyrazole compounds demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity against MDA-MB-231 cells, suggesting that structural optimization could lead to more potent agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of substituted pyrazoles found that certain derivatives exhibited minimal gastric toxicity while effectively reducing inflammation, reinforcing the therapeutic potential of these compounds .
Properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-18-13(15)11(14(20)16-8-10(19)21-2)12(17-18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJQTOFAONCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.